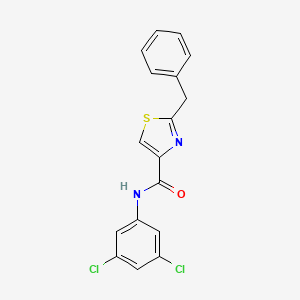

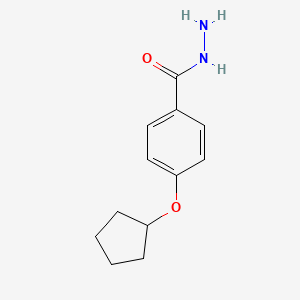

N1-(4-(tert-butyl)phenyl)indoline-1,2-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(4-(tert-butyl)phenyl)indoline-1,2-dicarboxamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Polyamides

- Ortho-linked Polyamides : Polyamides with flexible main-chain ether linkages and ortho-phenylene units, derived from bis(ether-carboxylic acid) or bis(ether amine) related to N1-(4-(tert-butyl)phenyl)indoline-1,2-dicarboxamide, have been synthesized. These polyamides are noncrystalline, highly soluble in polar solvents, and form transparent, flexible, and tough films. They exhibit high thermal stability with glass transition temperatures over 200°C and weight loss temperatures exceeding 480°C (Hsiao, Yang, & Chen, 2000).

Asymmetric Synthesis of Amines

- N-tert-Butanesulfinyl Imines : These are versatile intermediates for the asymmetric synthesis of amines, prepared by condensing enantiomerically pure tert-butanesulfinamide with various aldehydes and ketones. The tert-butanesulfinyl group facilitates the addition of diverse nucleophiles and is easily removed post-reaction, offering a range of highly enantioenriched amines, such as amino acids and amino alcohols (Ellman, Owens, & Tang, 2002).

Electrochromic Polyamides

- Electrochromic Properties : Triphenylamine-containing aromatic diamine monomers related to this compound have been used to prepare electroactive polyamides. These polymers are amorphous, soluble, and form films with high thermal stability and distinctive electrochromic properties, changing color under applied potentials (Hsiao, Liou, & Wang, 2009).

Ring-Opening Polymerization

- Organocatalysis in Polymerization : The compound N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide, similar in structure to this compound, has been found to be an efficient hydrogen-bonding organocatalyst for the ring-opening polymerization of l-lactide. This discovery highlights the potential of such compounds in catalyzing polymerization processes (Koeller et al., 2009).

Anti-Inflammatory and Anticancer Applications

- Derivatives in Medicine : Tert-butyl (substituted benzamido)phenylcarbamate derivatives exhibit significant anti-inflammatory activity and potential for anticancer agents. These compounds, synthesized from tert-butyl 2-amino phenylcarbamate and various substituted carboxylic acids, show promising in vivo anti-inflammatory effects and in vitro cytotoxicity against human cancer cell lines (Bhookya et al., 2017; Kumar et al., 2009).

Synthesis of Indoles and Anilines

- tert-Butyl Sulfinamide as Ammonia Surrogate : This compound is used for the palladium-catalyzed amination of aryl bromides and chlorides, enabling the synthesis of indoles and anilines with sensitive functional groups. It represents a method to generate such compounds under mild conditions (Prakash et al., 2011).

Eigenschaften

IUPAC Name |

1-N-(4-tert-butylphenyl)-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-20(2,3)14-8-10-15(11-9-14)22-19(25)23-16-7-5-4-6-13(16)12-17(23)18(21)24/h4-11,17H,12H2,1-3H3,(H2,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFHVFJEISHXKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-methyl-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2612949.png)

![N-(4-methylthiazol-2-yl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2612950.png)

![2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid](/img/structure/B2612952.png)

![methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2612953.png)

![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2612956.png)

![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2612961.png)

![N-(2-furylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2612964.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2612966.png)

![3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2612967.png)